molecular formula C27H18N6S B292942 1-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B292942
M. Wt: 458.5 g/mol
InChI Key: VCENWLRVQWXVRK-UHFFFAOYSA-N
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Description

1-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile involves the inhibition of specific enzymes that play a critical role in various cellular processes. For instance, it has been reported to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle progression and has been implicated in the development of cancer. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile depend on the specific enzyme that it inhibits. For instance, inhibition of CDK2 can lead to cell cycle arrest and apoptosis, which can be beneficial in the treatment of cancer. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, which can improve cognitive function and memory in patients with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 1-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile in lab experiments is its potent inhibitory activity against specific enzymes. This property makes it a valuable tool for studying the role of these enzymes in various cellular processes and diseases. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells in culture and the health of experimental animals.

Future Directions

There are several future directions for the study of 1-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile. One potential direction is the development of more potent and selective inhibitors of specific enzymes that are involved in the progression of diseases. Another potential direction is the evaluation of the safety and efficacy of this compound in preclinical and clinical trials for the treatment of various diseases. Finally, the development of new synthetic methods for the preparation of this compound and related analogs can lead to the discovery of new and more potent inhibitors of specific enzymes.

Synthesis Methods

The synthesis of 1-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol with 4-bromo-2-fluoroaniline in the presence of potassium carbonate and DMF to yield 4-(4-bromo-2-fluorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. The second step involves the reaction of the obtained product with 2-chloro-3-nitropyridine in the presence of potassium carbonate and DMF to yield 1-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-3-(4-bromo-2-fluorophenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile. Finally, the third step involves the reduction of the nitro group in the obtained product with tin (II) chloride dihydrate and hydrochloric acid to yield 1-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile.

Scientific Research Applications

1-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile has been studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potent inhibitory activity against certain enzymes that are involved in the progression of various diseases, including cancer, inflammation, and Alzheimer's disease.

properties

Molecular Formula

C27H18N6S

Molecular Weight

458.5 g/mol

IUPAC Name

1-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C27H18N6S/c1-32-25(19-12-6-3-7-13-19)30-31-27(32)34-24-16-20(18-10-4-2-5-11-18)21(17-28)26-29-22-14-8-9-15-23(22)33(24)26/h2-16H,1H3

InChI Key

VCENWLRVQWXVRK-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SC2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CN1C(=NN=C1SC2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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